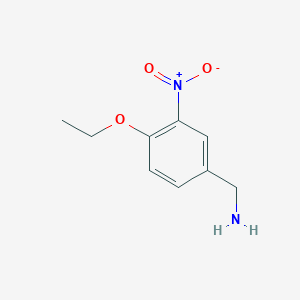

4-Ethoxy-3-nitrobenzylamine

Description

Contextualization of 4-Ethoxy-3-nitrobenzylamine within Aromatic Amines Research

Aromatic amines are a foundational class of compounds in organic synthesis, serving as crucial precursors and intermediates for a vast array of functional materials. mdpi.com They are integral to the production of dyes, polymers, pharmaceuticals, and agrochemicals. mdpi.comwho.int The specific subset of nitro-substituted benzylamines, to which this compound belongs, are particularly valuable as synthetic building blocks.

The presence of the nitro group (-NO2) offers a key strategic advantage. It is a readily reducible functional group, which can be converted to a primary amine (-NH2). This transformation opens up a plethora of subsequent chemical reactions, enabling the construction of diverse heterocyclic systems and other complex molecular architectures. mdpi.comresearchgate.net For instance, substituted nitrobenzylamines are used in the synthesis of quinolines and benzothiazoles, which are important scaffolds in medicinal chemistry. mdpi.comcas.ac.cn The benzylamine (B48309) moiety itself provides a flexible linker and a basic nitrogen center, features that are often exploited in the design of biologically active molecules and functional materials.

Current Research Trajectories and Scientific Rationale for Studying this compound

Current research interest in this compound is primarily centered on its role as a synthetic intermediate. The scientific rationale for its use stems from the predictable reactivity of its functional groups. The amine can undergo reactions such as acylation or alkylation, while the nitro group can be reduced to pave the way for cyclization or condensation reactions.

While dedicated studies on this compound are not extensively documented, its synthesis is inferred from its aldehyde precursor, 4-Ethoxy-3-nitrobenzaldehyde (B159400). The reduction of an aldehyde to a primary amine is a standard and efficient transformation in organic synthesis. acs.org The properties of this key precursor are well-documented.

Table 1: Properties of 4-Ethoxy-3-nitrobenzaldehyde Data sourced from PubChem and commercial suppliers. nih.govsigmaaldrich.com

| Property | Value |

|---|---|

| CAS Number | 132390-61-5 |

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid |

| Melting Point | 59-63 °C |

The primary application of this compound is as a building block. For example, related nitrobenzylamines are used in the synthesis of various heterocyclic compounds and have been incorporated into larger molecules designed for biological evaluation, such as inhibitors of cGMP-phosphodiesterase or c-Met kinase. cas.ac.cngoogle.com The ethoxy and nitro substituents on the aromatic ring of this compound can influence the electronic properties, solubility, and reactivity of the molecule and its downstream products.

Table 2: Physicochemical Properties of this compound Data is based on available chemical information. pharmint.net

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.21 g/mol |

| IUPAC Name | (4-ethoxy-3-nitrophenyl)methanamine |

Delineation of Unexplored Research Frontiers for this compound

Despite its utility as a synthetic intermediate, several research avenues for this compound remain largely unexplored.

Detailed Physicochemical Characterization: There is a notable lack of comprehensive experimental data for the compound. A thorough characterization, including single-crystal X-ray diffraction to determine its solid-state structure, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would provide a valuable reference for the scientific community. semanticscholar.orgresearchgate.net

Synthesis of Novel Heterocycles: While the potential is clear, the specific use of this compound to create new libraries of heterocyclic compounds has not been widely reported. Research could focus on its reaction with various reagents to synthesize novel benzodiazepinones, quinazolinones, or other scaffolds of medicinal interest. researchgate.netmetu.edu.trresearchgate.net

Exploration of Biological Activity: The biological profile of this compound itself has not been investigated. Given that many substituted aromatic amines and coumarin (B35378) derivatives exhibit a range of biological effects, screening this compound for potential antimicrobial, anticancer, or enzyme inhibitory activity could be a fruitful area of research. mdpi.commdpi.com

Materials Science Applications: Aromatic amines are used in the development of advanced materials. The specific substitution pattern of this compound could be leveraged in the synthesis of novel polymers or functional dyes with unique optical or electronic properties. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJDOHUYWOFMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 3 Nitrobenzylamine

Conventional and Optimized Synthesis Routes to 4-Ethoxy-3-nitrobenzylamine

Traditional synthetic routes to this compound often rely on well-established, multi-step sequences involving functional group interconversions on a pre-functionalized benzene (B151609) ring. These methods prioritize reliability and the use of readily available starting materials.

Reductive Amination Strategies for this compound Precursors

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This approach is a cornerstone for the synthesis of this compound, typically starting from the corresponding aldehyde, 4-ethoxy-3-nitrobenzaldehyde (B159400). The reaction proceeds via the in situ formation of an imine intermediate from the aldehyde and an amine source (commonly ammonia), which is then reduced to the target benzylamine (B48309) without isolation. chemistrysteps.com

The process begins with the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 4-ethoxy-3-nitrobenzaldehyde. This is followed by dehydration to form an N-unsubstituted imine. A suitable reducing agent, present in the reaction mixture, then reduces the carbon-nitrogen double bond to yield the primary amine. organicchemistrytutor.com

A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol. The aldehyde precursor is dissolved in the solvent, and a source of ammonia, like ammonium (B1175870) chloride or an aqueous ammonia solution, is added. Subsequently, sodium borohydride is introduced portion-wise at a controlled temperature, often starting at 0°C, to manage the exothermic reaction. The selectivity of this method is a key advantage; sodium borohydride can reduce the imine intermediate in the presence of the nitro group, which remains intact under these conditions. rsc.org

An analogous procedure for the synthesis of ethyl[(4-nitrophenyl)methyl]amine from 4-nitrobenzaldehyde (B150856) highlights the typical conditions and high yields achievable with this method. rsc.org

Table 1: Representative Conditions for Reductive Amination

| Starting Material | Amine Source | Reducing Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethylamine | NaBH₄ | Ethanol | 0°C to RT | 93% | rsc.org |

| 4-Nitrobenzaldehyde | Isopropylamine | NaBH₄ | Ethanol | 0°C to RT | 93% | rsc.org |

Directed Nitration and Subsequent Reduction Approaches for this compound

An alternative strategy involves establishing the substitution pattern on the aromatic ring through electrophilic aromatic substitution, specifically nitration. wikipedia.org This route would begin with a precursor already containing the 4-ethoxy group. A plausible precursor is 4-ethoxybenzylamine or a derivative where the amine functionality is protected to prevent side reactions during nitration.

The nitration is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org The ethoxy group is an ortho-, para-directing activator. Since the para position is already occupied, nitration is directed to the ortho positions (positions 3 and 5). The steric bulk of the ethoxy group and the side chain may influence the regioselectivity, but a mixture of isomers is possible.

Following the successful nitration to introduce the nitro group at the 3-position, any protecting group on the amine would be removed. This pathway is conceptually straightforward but can be complicated by challenges in controlling the regioselectivity of the nitration and the potential for over-nitration or side reactions. wikipedia.org

A final reduction step would not be necessary if starting from a protected 4-ethoxybenzylamine, as the aminomethyl group is already present.

Alkylation Pathways to this compound

Alkylation pathways offer another strategic approach, where the ethoxy group is introduced onto a phenolic precursor via a nucleophilic substitution reaction. A suitable starting material for this route would be 4-hydroxy-3-nitrobenzylamine, or more practically, a protected derivative like N-(4-hydroxy-3-nitrobenzyl)phthalimide to avoid alkylation on the benzylamine nitrogen.

The key step is a Williamson ether synthesis, where the hydroxyl group is deprotonated with a base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the ether linkage. A patent describing the synthesis of 3-ethoxy-4-decyloxy nitrobenzene (B124822) from 3-hydroxy-4-decyloxy nitrobenzene demonstrates the feasibility of this ethylation on a similarly substituted ring. google.com

Table 2: Example of Ethylation on a Substituted Phenol

| Starting Material | Ethylating Agent | Base | Solvent | Result | Reference |

|---|---|---|---|---|---|

| 3-hydroxy-4-decyloxy nitrobenzene | Ethyl sulfate or Bromoethane | 30% NaOH(aq) | Organic Solvent | 3-ethoxy-4-decyloxy nitrobenzene | google.com |

After the ethylation is complete, the protecting group on the benzylamine would be removed (e.g., by hydrazinolysis for a phthalimide (B116566) group) to yield the final product, this compound.

Innovative and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. For the synthesis of this compound, this translates to exploring advanced catalytic systems, flow chemistry, and mechanochemistry.

Catalytic Syntheses of this compound

Catalytic methods can offer significant advantages over stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste. For the synthesis of this compound, catalytic hydrogenation represents a powerful tool.

One catalytic approach involves the selective hydrogenation of an oxime precursor. mdpi.comencyclopedia.pub The starting material, 4-ethoxy-3-nitrobenzaldehyde, can be readily converted to 4-ethoxy-3-nitrobenzaldehyde oxime by reaction with hydroxylamine. The subsequent catalytic hydrogenation of this oxime over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere would reduce the C=NOH group to the desired aminomethyl group. Careful selection of the catalyst and reaction conditions is crucial to ensure the reduction is selective for the oxime and does not affect the aromatic nitro group. encyclopedia.pub Research on the selective hydrogenation of 4-nitrobenzaldehyde has shown that certain bimetallic nanoparticles can enhance selectivity for the reduction of one functional group over another. semanticscholar.org

Table 3: Catalysts for Selective Hydrogenation of Related Compounds

| Substrate | Functional Group Reduced | Catalyst | Product | Reference |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Aldehyde | RhCu Bimetallic Nanoparticles | 4-Aminobenzaldehyde | semanticscholar.org |

| Ketoximes | Oxime | Pd(OH)₂/C | Primary Amines | mdpi.com |

| Aldoximes | Oxime | Raney-Co | Primary Amines | encyclopedia.pub |

Mechanochemical and Flow Chemistry Applications in this compound Synthesis

Mechanochemistry , which involves inducing reactions by mechanical force (e.g., ball milling) in the absence of bulk solvents, is an emerging area of green chemistry. Mechanochemical catalytic transfer hydrogenation has been demonstrated for the reduction of aromatic nitro compounds to anilines using ammonium formate (B1220265) as a hydrogen source and Pd/C as a catalyst. lookchem.com This solvent-free approach could potentially be adapted for the reduction of an intermediate like 4-ethoxy-3-nitrobenzyl azide (B81097) or the aforementioned oxime, offering a cleaner synthetic route.

Flow chemistry , where reactions are performed in continuous-flow reactors, provides benefits such as enhanced safety, better temperature control, and easier scalability compared to batch processing. The synthesis of benzylamine derivatives has been successfully implemented in flow systems. A flow chemistry setup could be designed for the reductive amination of 4-ethoxy-3-nitrobenzaldehyde. The aldehyde, ammonia source, and a reducing agent could be continuously mixed and passed through a heated or cooled reaction coil, allowing for precise control over reaction time and temperature, potentially leading to higher yields and purity.

While specific applications of these advanced methodologies to the synthesis of this compound are not yet widely reported, they represent promising future directions for the efficient and sustainable production of this and related compounds.

Green Chemistry Principles in this compound Production

The production of this compound can be designed to align with the principles of green chemistry to minimize its environmental impact. epa.gov Key areas of focus include the use of safer solvents, alternative nitrating agents, and catalytic methods to reduce waste and energy consumption.

Traditional nitration reactions often employ a hazardous mixture of concentrated nitric and sulfuric acids, leading to significant acid waste. nih.gov Green alternatives focus on solid acid catalysts, such as zeolites or sulfated zirconia, which can facilitate nitration with nitric acid alone, are recyclable, and can offer improved regioselectivity. researchgate.net Another greener approach is the use of dinitrogen pentoxide (N₂O₅) in a more environmentally benign solvent, which can proceed under mild conditions and produces nitric acid as a recyclable byproduct. nih.gov The use of mechanochemical methods, utilizing ball milling to conduct nitration with a bench-stable organic nitrating reagent, can significantly reduce solvent usage. rsc.org

For the amination step, replacing hazardous reagents with greener alternatives is crucial. Catalytic hydrogenation of a corresponding nitrile or reductive amination of an aldehyde are atom-economical routes to the benzylamine moiety. chemicalbook.comhw.ac.uk These processes often utilize heterogeneous catalysts that can be easily recovered and reused. The use of aqueous ammonia as a nitrogen source in reductive amination presents a greener alternative to other aminating agents. ias.ac.in

Below is a table summarizing the application of green chemistry principles to the synthesis of this compound:

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes to minimize byproduct formation, such as optimizing selectivity in the nitration step. |

| Atom Economy | Employing catalytic hydrogenation or reductive amination for the introduction of the amine group to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing solid acid catalysts or dinitrogen pentoxide for nitration to avoid the use of concentrated sulfuric acid. nih.govresearchgate.net |

| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like ionic liquids or supercritical fluids, or employing solvent-free mechanochemical methods. nih.govrsc.org |

| Catalysis | Using recyclable heterogeneous catalysts for both nitration and amination steps to reduce waste and improve efficiency. researchgate.net |

Process Intensification and Scale-Up Considerations for this compound Synthesis

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, this can be achieved through the use of continuous flow reactors and optimizing reaction conditions.

Reaction Engineering Aspects

The nitration of aromatic compounds is a well-studied reaction in chemical engineering, often carried out in continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs). nih.gov The reaction is typically exothermic, and efficient heat removal is critical to prevent runaway reactions and control selectivity. Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, allowing for safer operation at higher temperatures and concentrations, which can significantly increase reaction rates. nih.gov

For the heterogeneous catalytic reactions, such as catalytic hydrogenation, packed-bed reactors or slurry reactors would be suitable. The choice of reactor depends on factors such as catalyst stability, reaction kinetics, and heat and mass transfer characteristics. The design of the reactor must ensure efficient contact between the reactants and the catalyst to maximize conversion.

Optimization of Reaction Parameters for Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for an efficient and economical process.

Nitration Step:

The regioselectivity of the nitration of ethoxybenzene is a key consideration. The ethoxy group is an ortho-, para-director. To achieve the desired 3-nitro substitution, steric hindrance at the ortho positions and electronic effects need to be carefully managed. The choice of nitrating agent and catalyst can significantly influence the isomer distribution. google.com

Key parameters to optimize include:

Temperature: Lower temperatures generally favor para-substitution and can reduce the formation of byproducts from over-nitration or oxidation.

Concentration of Nitrating Agent: A stoichiometric amount or a slight excess of the nitrating agent is typically used to maximize conversion while minimizing side reactions.

Catalyst: The type and concentration of the acid catalyst can affect the reaction rate and selectivity.

Reaction Time: Sufficient time is required for complete conversion, but prolonged reaction times can lead to byproduct formation.

The following table presents hypothetical data on the optimization of the nitration of ethoxybenzene, a key intermediate, based on general principles of aromatic nitration.

| Parameter | Value | Yield of 4-Ethoxy-3-nitrobenzene (%) | Selectivity for 3-nitro isomer (%) |

| Temperature (°C) | 0 | 85 | 10 |

| 25 | 92 | 15 | |

| 50 | 90 | 12 | |

| Molar Ratio (HNO₃:Substrate) | 1:1 | 88 | 14 |

| 1.2:1 | 95 | 16 | |

| 1.5:1 | 93 | 13 | |

| Catalyst | H₂SO₄ | 92 | 15 |

| Zeolite H-beta | 94 | 20 | |

| Sulfated Zirconia | 96 | 25 |

Amination Step:

For the conversion of a suitable precursor (e.g., a halide or aldehyde) to the benzylamine, optimization would focus on maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amines.

Key parameters to optimize include:

Temperature and Pressure: These parameters influence the reaction rate and equilibrium of the amination reaction.

Catalyst: The choice of catalyst is critical for achieving high activity and selectivity.

Solvent: The solvent can affect the solubility of reactants and the catalyst's performance.

Reactant Ratios: The ratio of the ammonia source to the substrate can be adjusted to favor the formation of the primary amine.

Chemical Reactivity and Transformation Chemistry of 4 Ethoxy 3 Nitrobenzylamine

Reactivity of the Primary Amine Functionality in 4-Ethoxy-3-nitrobenzylamine

The primary amine group in this compound is a versatile nucleophile, readily participating in a variety of chemical reactions. Its reactivity is modulated by the electron-withdrawing nature of the nitro group and the electron-donating character of the ethoxy group on the aromatic ring.

Acylation, Sulfonylation, and Carbamoylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to attack by electrophilic reagents such as acyl halides, sulfonyl chlorides, and isocyanates, leading to the formation of amides, sulfonamides, and ureas, respectively.

Acylation: In a typical acylation reaction, this compound reacts with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to form the corresponding N-acylated product. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct.

Sulfonylation: Similarly, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base. This reaction yields a sulfonamide, a functional group of significant importance in medicinal chemistry.

Carbamoylation: The reaction with an isocyanate results in the formation of a substituted urea (B33335) derivative. This addition reaction proceeds readily without the need for a catalyst.

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(4-Ethoxy-3-nitrobenzyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(4-Ethoxy-3-nitrobenzyl)-4-methylbenzenesulfonamide |

| Carbamoylation | Phenyl isocyanate | 1-(4-Ethoxy-3-nitrobenzyl)-3-phenylurea |

Condensation and Imine Formation Reactions

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically carried out under acidic or basic conditions, or with a dehydrating agent to remove the water formed during the reaction, thereby driving the equilibrium towards the product. The formation of the C=N double bond is a key transformation in organic synthesis.

| Carbonyl Compound | Product (Imine) |

| Benzaldehyde | N-(4-Ethoxy-3-nitrobenzylidene)aniline |

| Acetone | N-(Propan-2-ylidene)-4-ethoxy-3-nitrobenzylamine |

Cyclization Reactions Involving the Amine Group

The primary amine functionality of this compound can be a key participant in the synthesis of various heterocyclic compounds. Depending on the reaction partner, a variety of ring systems can be constructed. For instance, reaction with a 1,2-dicarbonyl compound can lead to the formation of imidazole (B134444) derivatives. These cyclization reactions are often crucial steps in the synthesis of complex organic molecules with specific biological activities.

Transformations of the Nitro Group in this compound

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups, most notably an amine.

Selective Reduction to Amine Derivatives

The selective reduction of the nitro group in this compound to a primary amine is a common and important transformation. This reduction can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under a hydrogen atmosphere is a widely used method. Chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron (Fe) in acetic acid can also be employed for this purpose. The resulting product, 4-ethoxy-3-aminobenzylamine, is a diamine with two different primary amine groups, offering further possibilities for selective chemical modifications.

| Reducing Agent | Product |

| H2, Pd/C | 4-Ethoxy-3-aminobenzylamine |

| SnCl2, HCl | 4-Ethoxy-3-aminobenzylamine |

| Fe, CH3COOH | 4-Ethoxy-3-aminobenzylamine |

Participation in Nucleophilic Aromatic Substitution (SNAr) Reactions

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. Although the primary amine is not a typical leaving group in SNAr reactions, the nitro group itself can, under certain conditions, be displaced by a strong nucleophile. More commonly, if a good leaving group (such as a halide) were present on the ring, particularly at the ortho or para position to the nitro group, it would be readily displaced by nucleophiles. In the case of this compound, the ethoxy group is a potential leaving group, though it is generally a poor one. However, under forcing conditions with a strong nucleophile, SNAr could potentially occur. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Reactivity of the Ethoxy Group in this compound

Ether Cleavage Reactions

Aryl ethers, such as the ethoxy group in this compound, are generally stable but can undergo cleavage under stringent acidic conditions, typically with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a nucleophilic substitution mechanism.

The first step involves the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org Subsequently, the halide anion (I⁻ or Br⁻) acts as a nucleophile and attacks the electrophilic carbon of the ethyl group in an Sₙ2 reaction, resulting in the cleavage of the carbon-oxygen bond. libretexts.org This process yields 4-amino-2-nitrophenol (B85986) and an ethyl halide.

The presence of the electron-withdrawing nitro group and the electron-donating (by resonance) amino group (once the benzylamine (B48309) is considered as a substituted aniline) can influence the rate of this reaction by modifying the electron density on the ether oxygen. However, the fundamental mechanism of cleavage is expected to remain the same.

Table 1: Predicted Products of Ether Cleavage of this compound with Strong Acids

| Reagent | Predicted Major Organic Products | Reaction Type |

| Excess HI | 4-Amino-2-nitrophenol, Ethyl iodide | Sₙ2 |

| Excess HBr | 4-Amino-2-nitrophenol, Ethyl bromide | Sₙ2 |

Note: This table is based on established principles of ether cleavage reactions, as specific experimental data for this compound was not found in the searched literature.

Oxidation Reactions of the Ethoxy Moiety

The ethoxy group itself is relatively resistant to oxidation under mild conditions. However, the benzylic position of the benzylamine moiety is more susceptible to oxidation. While the ethoxy group is not directly at a benzylic position, strong oxidizing agents could potentially lead to complex reactions.

More relevant is the oxidation of the primary amine of the benzylamine group, which can be converted to various oxidation states, including nitroso and nitro functionalities, depending on the oxidant used. rsc.orgrsc.orgacs.orgmdpi.comorganic-chemistry.org For instance, treatment with peroxides can lead to the corresponding nitro compound. rsc.org It is crucial to consider that under oxidative conditions, the primary amine is likely the more reactive site compared to the ethoxy group.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring of this compound

The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents. The ethoxy group is an activating, ortho-, para-director due to the resonance donation of its oxygen lone pairs. youtube.com Conversely, the nitro group is a strongly deactivating, meta-director due to its powerful electron-withdrawing nature through both induction and resonance. rsc.org The aminomethyl group (-CH₂NH₂) is generally considered to be an activating, ortho-, para-director.

In electrophilic aromatic substitution reactions, the outcome will be a result of the combined influence of these groups. wikipedia.orgmasterorganicchemistry.comyoutube.comresearchgate.net The powerful activating effect of the ethoxy group and the aminomethyl group would likely direct incoming electrophiles to the positions ortho and para to them. However, the strong deactivating effect of the nitro group will make the ring significantly less reactive towards electrophiles than benzene (B151609) itself. The position ortho to the ethoxy group and meta to the nitro group (position 5) would be a likely site for substitution.

Conversely, the presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). nih.gov In this type of reaction, a nucleophile attacks the ring, and a leaving group is displaced. While there is no readily displaceable leaving group like a halogen on the ring of this compound, the nitro group itself can sometimes be displaced under harsh conditions or in specific heterocyclic systems. uni-rostock.de More commonly, a halogenated analogue of this compound would be highly susceptible to SₙAr.

4 Ethoxy 3 Nitrobenzylamine As a Versatile Synthetic Intermediate

Strategic Utility in the Construction of Advanced Organic Scaffolds

The inherent functionalities of 4-ethoxy-3-nitrobenzylamine, namely the primary amine, the nitro group, and the alkoxy-substituted aromatic ring, provide chemists with a powerful tool for molecular design and synthesis. These groups can be independently or concertedly transformed, allowing for the strategic introduction of molecular complexity.

Precursor to Biologically Relevant Aromatic Amines and Heterocycles

The selective reduction of the nitro group in this compound provides a straightforward route to the corresponding 3-amino-4-ethoxybenzylamine. This resulting aromatic diamine is a valuable precursor for the synthesis of a wide array of biologically active compounds. The two amino groups, possessing different reactivities, can be selectively functionalized to build substituted benzimidazole, quinoxaline, and other heterocyclic systems that form the core of many pharmaceutical agents.

For instance, condensation of the diamine with various carboxylic acids or their derivatives can lead to the formation of substituted benzimidazoles, a scaffold known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The ethoxy group on the benzene (B151609) ring can further modulate the biological activity and pharmacokinetic properties of the final compounds.

Building Block for Bridged and Polycyclic Systems

While specific examples in the literature are nascent, the structural features of this compound make it a promising candidate for the construction of bridged and polycyclic systems. The benzylamine (B48309) moiety can participate in intramolecular cyclization reactions, such as Pictet-Spengler or Bischler-Napieralski type reactions, after appropriate N-acylation or alkylation. The nitro and ethoxy groups can influence the reactivity and regioselectivity of these cyclizations and can be further elaborated in the resulting polycyclic framework. The development of novel synthetic methodologies leveraging this building block could open new avenues for the synthesis of complex natural products and their analogs.

Application in Convergent and Divergent Synthetic Strategies

The distinct reactivity of the functional groups in this compound allows for its incorporation into both convergent and divergent synthetic plans, providing flexibility and efficiency in the assembly of complex target molecules.

Introduction of Functional Complexity

In a convergent synthesis , pre-functionalized fragments of a target molecule are synthesized separately and then coupled together in the later stages. This compound can be elaborated into a key fragment, with the amino and nitro groups serving as handles for subsequent transformations. For example, the amine can be acylated or alkylated, while the nitro group can be reduced and further functionalized, creating a multifunctional fragment ready for coupling.

Conversely, in a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound is an ideal starting point for such a strategy. The sequential and selective manipulation of its functional groups allows for the systematic introduction of diversity, leading to a range of analogs from a single precursor.

Chemo- and Regioselective Transformations

The successful application of this compound in complex syntheses hinges on the ability to perform chemo- and regioselective transformations. The primary amine is a potent nucleophile and can be selectively acylated, alkylated, or used in imine formation under mild conditions, leaving the nitro group intact.

The reduction of the aromatic nitro group to an amine is a common and well-established transformation that can be achieved using a variety of reagents, such as catalytic hydrogenation or metal-mediated reductions (e.g., with SnCl₂ or Fe/HCl). The choice of reducing agent can be critical to avoid side reactions, especially when other reducible functional groups are present in the molecule. The resulting amine can then undergo a host of transformations, including diazotization followed by substitution, or participation in cyclization reactions.

Role in the Synthesis of Compound Libraries for Research Purposes

The principles of combinatorial chemistry are often employed to accelerate the drug discovery process by generating large libraries of related compounds for high-throughput screening. The divergent reactivity of this compound makes it an attractive scaffold for the synthesis of such libraries.

Design, Synthesis, and Evaluation of Derivatives and Analogues of 4 Ethoxy 3 Nitrobenzylamine

Systematic Derivatization of the Amine Functionality

The primary benzylic amine group is the most readily accessible site for derivatization, offering a straightforward entry into a large chemical space. Modifications at this position can significantly alter the compound's polarity, hydrogen bonding capacity, and steric profile.

The conversion of the primary amine of 4-ethoxy-3-nitrobenzylamine into amide or urea (B33335) functionalities is a common and effective derivatization strategy.

Amide Synthesis: Amides are typically synthesized by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides under basic conditions. Alternatively, direct coupling with carboxylic acids using standard peptide coupling reagents (e.g., DCC, EDC, HATU) provides a versatile method for introducing a wide array of substituents. This approach allows for the incorporation of aliphatic, aromatic, and heterocyclic moieties.

Urea Synthesis: Substituted ureas can be prepared through the reaction of this compound with various isocyanates. This reaction is generally high-yielding and proceeds under mild conditions. For isocyanates that are not commercially available, a two-step procedure involving the reaction of the amine with a phosgene (B1210022) equivalent (e.g., triphosgene, carbonyldiimidazole) followed by the addition of a second amine can be employed. This allows for the synthesis of both symmetrical and unsymmetrical ureas. organic-chemistry.org

These derivatizations are valuable for probing the steric and electronic requirements of potential binding pockets in biological targets and for modulating physicochemical properties like solubility and lipophilicity.

| Entry | Derivative Type | R Group | General Structure |

|---|---|---|---|

| 1 | Amide | -CH₃ (Acetyl) |  |

| 2 | Amide | -C₆H₅ (Benzoyl) | |

| 3 | Amide | -CH₂-C₅H₄N (Picolinyl) | |

| 4 | Urea | -CH₂CH₃ (Ethyl) |  |

| 5 | Urea | -C₆H₅ (Phenyl) | |

| 6 | Urea | -C₆H₄Cl (4-Chlorophenyl) |

Table 1: Representative Amide and Urea Derivatives of this compound.

Condensation of the primary amine with aldehydes and ketones provides access to imines, commonly known as Schiff bases. researchgate.netjetir.org This reaction is typically performed in a suitable solvent like ethanol (B145695) or methanol, often with acid catalysis, and proceeds via a reversible dehydration mechanism. nih.gov The resulting C=N double bond is a key linker that can be further modified, for instance, by reduction to a secondary amine, or used as a component in the synthesis of heterocyclic systems.

The formation of Schiff bases with a variety of carbonyl compounds introduces significant structural diversity. Aromatic aldehydes, for example, can introduce extended π-systems, while ketones can add steric bulk. Furthermore, the imine functionality can participate in cycloaddition reactions or act as a precursor for the construction of nitrogen-containing heterocycles such as oxazolidines, providing access to more complex and rigid molecular architectures. nih.gov

| Entry | Carbonyl Reactant | Resulting Schiff Base Substituent (on N) | General Structure |

|---|---|---|---|

| 1 | Benzaldehyde | -CH=CHC₆H₅ |  |

| 2 | 4-Hydroxybenzaldehyde | -CH=CHC₆H₄-OH | |

| 3 | 2-Furaldehyde | -CH=CH(C₄H₃O) |

Table 2: Examples of Schiff Bases Derived from this compound.

Modifications of the Nitro and Ethoxy Groups

Alterations to the substituents on the aromatic ring, namely the nitro and ethoxy groups, are fundamental for creating analogues with distinctly different electronic and steric properties.

The aromatic nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. However, its potential for in vivo reduction to reactive hydroxylamines and nitrosoamines can be a liability in medicinal chemistry. cambridgemedchemconsulting.com Therefore, replacing the nitro group with a suitable bioisostere is a key strategy in analogue design. cambridgemedchemconsulting.com Bioisosteres are functional groups that possess similar physicochemical properties and can elicit similar biological responses. princeton.edu

Common isosteres for the nitro group include the cyano (-C≡N), trifluoromethyl (-CF₃), and various sulfonyl derivatives (e.g., -SO₂CH₃, -SO₂NH₂). nih.gov The synthesis of these analogues typically requires a different synthetic route, often starting from a precursor with a different functional group at the 3-position that can be converted to the desired isostere. For instance, a cyano group can be introduced via Sandmeyer reaction of a corresponding aniline, while a trifluoromethyl group can be installed using various trifluoromethylating agents on an aryl halide. Boronic acid has also been investigated as a potential replacement for the nitro function. nih.gov

| Entry | Isosteric Group (X) | Rationale for Replacement |

|---|---|---|

| 1 | -C≡N (Cyano) | Maintains electron-withdrawing character, acts as H-bond acceptor. |

| 2 | -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing, metabolically stable, increases lipophilicity. nih.gov |

| 3 | -SO₂CH₃ (Methylsulfonyl) | Strongly electron-withdrawing, tetrahedral geometry, H-bond acceptor. |

| 4 | -B(OH)₂ (Boronic Acid) | Investigated as a potential bioisostere for nitro/nitrile groups. nih.gov |

Table 3: Potential Isosteric Replacements for the 3-Nitro Group.

The ethoxy group at the 4-position is an important determinant of the molecule's lipophilicity and can influence its interaction with hydrophobic pockets. Modifying the length and branching of this alkoxy chain is a classic medicinal chemistry strategy to fine-tune pharmacokinetic properties. biomedres.uspatsnap.com

A series of analogues can be synthesized by replacing the ethyl group with longer linear chains (e.g., propyl, butyl), branched chains (e.g., isopropyl, isobutyl), or cyclic alkyl groups. The synthesis of these analogues would typically start from the common intermediate 4-hydroxy-3-nitrobenzylamine (or a protected form thereof). Williamson ether synthesis, involving the reaction of the phenolate (B1203915) with a corresponding alkyl halide (e.g., 1-bromopropane, 2-bromopropane), provides a reliable method for generating a library of alkoxy-modified analogues. Such modifications can impact metabolic stability and membrane permeability. biomedres.us

| Entry | Alkoxy Group (at C4) | Modification Type |

|---|---|---|

| 1 | -O-CH₂CH₂CH₃ (n-Propoxy) | Chain Elongation |

| 2 | -O-CH(CH₃)₂ (Isopropoxy) | Branching |

| 3 | -O-CH₂CH₂CH₂CH₃ (n-Butoxy) | Chain Elongation |

| 4 | -O-CH₂CH(CH₃)₂ (Isobutoxy) | Branching/Elongation |

Table 4: Proposed Modifications of the 4-Alkoxy Group.

Substituent Effects on Reactivity and Synthetic Utility of this compound Derivatives

The reactivity of the this compound scaffold is governed by the interplay of the electronic effects of its three distinct substituents.

Ethoxy Group (-OCH₂CH₃): Located at the C4 position, this is a strongly activating, ortho, para-directing group due to the +R (resonance donation) effect of the oxygen lone pairs, which outweighs its -I (inductive withdrawal) effect. It increases the electron density of the aromatic ring, particularly at the C3 and C5 positions.

Nitro Group (-NO₂): Positioned at C3, this is a very strong deactivating, meta-directing group due to its potent -R and -I effects. It significantly reduces the electron density of the ring, making it less susceptible to electrophilic attack.

Aminomethyl Group (-CH₂NH₂): The benzylamine (B48309) moiety at C1 is a weakly activating, ortho, para-directing group. The methylene (B1212753) spacer isolates the amine from the aromatic π-system, so its electronic influence on the ring is primarily a weak -I effect.

The primary amine's nucleophilicity is largely unaffected by the ring substituents due to the insulating CH₂ group. However, the electron-withdrawing nature of the ring can slightly decrease the pKa of the benzylic proton, which could be relevant in certain base-mediated reactions. The oxidation of substituted benzylamines to the corresponding aldimines is known to be influenced by the electronic nature of ring substituents, with electron-donating groups generally accelerating the reaction. ias.ac.in The presence of the strong electron-withdrawing nitro group would be expected to decrease the rate of such oxidative reactions compared to unsubstituted benzylamine.

Mechanistic Elucidation of Reactions Involving 4 Ethoxy 3 Nitrobenzylamine

Investigation of Reaction Pathways and Transition States

The investigation of reaction pathways for 4-ethoxy-3-nitrobenzylamine would involve a multi-faceted approach, combining kinetic studies, isotopic labeling, and the spectroscopic identification of transient species to build a comprehensive picture of the transformation from reactants to products.

Kinetic studies are paramount in determining the rate of a reaction and its dependence on the concentration of reactants, which in turn helps in formulating a rate law. For reactions involving substituted benzylamines, such as oxidation or nucleophilic substitution, the reaction order with respect to the amine and other reagents provides crucial clues about the molecularity of the rate-determining step. ias.ac.inresearchgate.netresearchgate.netcdnsciencepub.com

For instance, in a hypothetical oxidation of this compound, a first-order dependence on both the benzylamine (B48309) and the oxidizing agent would suggest a bimolecular rate-determining step. The rate constants for such reactions are highly sensitive to the nature and position of substituents on the aromatic ring. The electron-donating ethoxy group at the para position to the benzyl (B1604629) group would be expected to increase the electron density at the benzylic carbon, potentially accelerating reactions involving the formation of an electron-deficient transition state. Conversely, the electron-withdrawing nitro group at the meta position would have a deactivating effect.

The determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through temperature-dependent kinetic studies offers deeper insight into the transition state. A large negative entropy of activation, for example, would suggest a highly ordered transition state, which is common in reactions involving multiple molecules coming together.

Table 1: Hypothetical Kinetic Data for a Reaction of Substituted Benzylamines

| Substituent (X) in X-C₆H₄CH₂NH₂ | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| 4-OCH₃ | 2.5 x 10⁻³ | 55 | 52.5 | -80 |

| H | 1.0 x 10⁻³ | 60 | 57.5 | -75 |

| 4-Cl | 0.5 x 10⁻³ | 65 | 62.5 | -70 |

| 4-OC₂H₅, 3-NO₂ (Hypothetical) | ~1.5 x 10⁻³ | ~58 | ~55.5 | ~-78 |

Note: The data for this compound is an estimation based on the expected electronic effects of the substituents.

Isotopic labeling is a powerful technique used to trace the fate of specific atoms during a chemical reaction, thereby providing unambiguous evidence for bond-breaking and bond-forming steps. wikipedia.org In the context of this compound, deuterium (B1214612) labeling would be particularly insightful. For instance, to determine if the cleavage of a C-H bond at the benzylic position is involved in the rate-determining step of an oxidation reaction, one could synthesize 4-ethoxy-3-nitrobenzyl-α,α-d₂-amine and compare its reaction rate with the non-deuterated isotopologue.

A significant primary kinetic isotope effect (KIE), where the rate of the reaction with the deuterated substrate is slower than that of the non-deuterated one (kH/kD > 1), would strongly indicate that the benzylic C-H bond is broken in the rate-determining step. ias.ac.inresearchgate.netniscpr.res.in This has been observed in the oxidation of other substituted benzylamines. ias.ac.inresearchgate.net

Table 2: Illustrative Kinetic Isotope Effect Data

| Reactant | Rate Constant (k) (M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| This compound | kH | \multirow{2}{*}{> 1 (indicative of C-H bond cleavage in RDS)} |

| 4-Ethoxy-3-nitrobenzyl-α,α-d₂-amine | kD |

The direct observation and characterization of transient reaction intermediates are crucial for confirming a proposed reaction mechanism. Due to their typically short lifetimes and low concentrations, advanced spectroscopic techniques are often required. nih.gov In reactions of this compound, several types of intermediates might be formed depending on the reaction conditions.

For example, in oxidation reactions, an initial single-electron transfer could lead to a radical cation, which could be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. Subsequent steps might involve the formation of an imine or a carbocationic species. ias.ac.in In nucleophilic addition reactions, zwitterionic intermediates may be formed. cdnsciencepub.com

Techniques such as stopped-flow UV-Vis spectroscopy can be used to monitor the formation and decay of colored intermediates on a millisecond timescale. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with rapid injection techniques, can provide detailed structural information about intermediates that are sufficiently long-lived. Electrospray Ionization Mass Spectrometry (ESI-MS) is another powerful tool for detecting and characterizing charged intermediates directly from the reaction mixture. nih.gov

Catalytic Mechanisms in this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Reactions involving this compound can be subject to various catalytic mechanisms, including acid-base catalysis, transition-metal catalysis, and organocatalysis.

For instance, the addition of a second molecule of the amine can catalyze the reaction of benzylamines with β-nitrostyrenes, suggesting a base-catalysis mechanism where the second amine molecule facilitates a proton transfer in the transition state. cdnsciencepub.com

Transition-metal catalysis opens up a wide range of possibilities for the functionalization of this compound. For example, palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the benzylic position via C-H activation. semanticscholar.orgresearchgate.net The mechanism of such reactions often involves an oxidative addition of the C-H bond to the metal center, followed by reductive elimination. Manganese-catalyzed deaminative hydroxylation of benzylamines provides another example of a catalytic transformation, proceeding through a proposed borrowing-hydrogen strategy. researchgate.net

Solvent Effects and Reaction Environment Influence on Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of a reaction. wikipedia.org For reactions involving this compound, solvent properties such as polarity, proticity, and coordinating ability will influence the stability of the reactants, intermediates, and transition states. nih.gov

In reactions that proceed through charged intermediates or polar transition states, a polar solvent will generally accelerate the rate by stabilizing these species more than the less polar reactants. quora.com For example, an SN2 reaction involving the displacement of a leaving group from the benzylic position would likely be faster in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) compared to a nonpolar solvent like toluene.

Hydrogen bonding can also play a critical role. Protic solvents, such as alcohols, can solvate the amine reactant through hydrogen bonding to the lone pair of electrons on the nitrogen atom, which can decrease its nucleophilicity. nih.gov Conversely, a protic solvent might stabilize an anionic leaving group, thereby facilitating its departure. The specific influence of the solvent will depend on the detailed mechanism of the reaction . rsc.org

Table 3: Expected Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Expected Relative Rate (Polar Transition State) | Rationale |

| Toluene | 2.4 | Low | Nonpolar solvent, poor stabilization of polar transition state. |

| Dichloromethane | 9.1 | Moderate | Moderately polar, provides some stabilization. |

| Acetonitrile (B52724) | 37.5 | High | Polar aprotic solvent, effectively stabilizes polar transition state. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Highly polar aprotic solvent, strong stabilization of polar transition state. |

Theoretical and Computational Chemistry Studies of 4 Ethoxy 3 Nitrobenzylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Ethoxy-3-nitrobenzylamine. These calculations provide a basis for analyzing the molecule's reactivity and kinetic stability through various descriptors derived from its electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. taylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability. taylorandfrancis.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzyl and ethoxy groups, which act as electron-donating moieties. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group, a strong electron-withdrawing group. This distribution of frontier orbitals suggests that the primary sites for electrophilic attack would be the amino and ethoxy-substituted benzene (B151609) ring, while nucleophilic attack would target the nitro group.

Table 1: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.25 |

| LUMO Energy (ELUMO) | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.50 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.75 |

| Global Electronegativity (χ) | 4.00 |

| Global Hardness (η) | 2.25 |

| Global Softness (S) | 0.22 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. researchgate.net In the ESP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. researchgate.net The region around the amino group's nitrogen atom would also exhibit a negative potential, though likely less intense than that of the nitro group.

Conformational Landscape Analysis and Energy Minima

The conformational flexibility of this compound is primarily due to the rotation around the C-C bond connecting the benzylamine (B48309) side chain to the aromatic ring and the C-O bond of the ethoxy group. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for their interconversion.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating these key dihedral angles. This analysis would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, and the most stable conformer would be the one with the lowest Gibbs free energy.

Table 2: Relative Energies of Postulated Low-Energy Conformers of this compound (Note: The following data is hypothetical and for illustrative purposes.)

| Conformer | Dihedral Angle (Cring-Cbenzyl-N-H) | Dihedral Angle (Cring-O-Cethyl-C) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 60° | 180° | 0.00 |

| 2 | 180° | 180° | 1.25 |

| 3 | -60° | 180° | 1.30 |

Reaction Pathway Modeling and Prediction of Selectivity

Computational chemistry can be employed to model potential reaction pathways for this compound, such as N-acylation or reactions involving the nitro group. By calculating the energies of reactants, transition states, and products, the activation energies for different pathways can be determined, allowing for the prediction of reaction kinetics and selectivity.

For instance, in an acylation reaction at the amino group, theoretical calculations could help to understand the mechanism and the factors influencing the reaction rate. Similarly, the reduction of the nitro group to an amino group is a common transformation, and computational modeling could elucidate the stepwise mechanism and identify potential intermediates. These models are invaluable for optimizing reaction conditions and for designing new synthetic routes.

Molecular Dynamics Simulations to Understand Intermolecular Interactions

In an MD simulation, the trajectories of all atoms in a system are calculated over a period of time, governed by a force field that describes the interatomic and intermolecular forces. Analysis of these trajectories can provide insights into properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and the hydrogen bond lifetime, which indicates the stability of these interactions. Such simulations are crucial for understanding the macroscopic properties of the compound that arise from its microscopic interactions.

Advanced Analytical Methodologies for Research on 4 Ethoxy 3 Nitrobenzylamine

In Situ Spectroscopic Techniques for Real-time Reaction Monitoring (e.g., NMR, IR, Raman)

In situ spectroscopic techniques are indispensable for monitoring the synthesis of 4-Ethoxy-3-nitrobenzylamine in real-time. These methods provide continuous data on the reaction progress without the need for sample extraction, thus preserving the integrity of the reaction medium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR allows for the direct observation of the conversion of reactants to products. For instance, in the synthesis of this compound from a precursor like 4-ethoxy-3-nitrobenzaldehyde (B159400), the disappearance of the aldehyde proton signal and the appearance of the benzylamine (B48309) proton signals can be tracked over time. This provides valuable kinetic data and insights into reaction mechanisms.

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for monitoring reactions in solution. The transformation of a carbonyl group in a precursor to an amine group in this compound would be clearly observable by the disappearance of the C=O stretching vibration and the appearance of N-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy offers a complementary vibrational spectroscopy technique. The nitration of a precursor to form the nitro group on the aromatic ring of this compound can be monitored by observing the appearance of characteristic symmetric and asymmetric stretching vibrations of the NO₂ group.

A hypothetical data table illustrating the real-time monitoring of the conversion of 4-ethoxy-3-nitrobenzaldehyde to this compound using in situ IR spectroscopy is presented below.

| Time (minutes) | Aldehyde C=O Peak Intensity (arbitrary units) | Benzylamine N-H Peak Intensity (arbitrary units) |

| 0 | 100 | 0 |

| 15 | 75 | 25 |

| 30 | 50 | 50 |

| 60 | 25 | 75 |

| 120 | 5 | 95 |

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Product Structures

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination of this compound and its reaction products, enabling the elucidation of their elemental compositions. This is crucial for identifying unknown byproducts and degradation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide detailed structural information.

For instance, the electrospray ionization (ESI) mass spectrum of this compound would be expected to show a prominent protonated molecule [M+H]⁺. High-resolution measurement of this ion would confirm its elemental formula.

Below is a table of predicted accurate masses for this compound and a potential precursor, 4-ethoxy-3-nitrobenzaldehyde.

| Compound | Molecular Formula | Predicted [M+H]⁺ (m/z) |

| This compound | C₉H₁₂N₂O₃ | 197.0921 |

| 4-ethoxy-3-nitrobenzaldehyde | C₉H₉NO₄ | 196.0604 |

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS/MS) for Mixture Analysis

The coupling of chromatographic separation with spectroscopic detection is essential for the analysis of complex reaction mixtures encountered during the synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds in the reaction mixture. It can be used to identify and quantify starting materials, solvents, and volatile byproducts. For example, in the synthesis of this compound, GC-MS could be used to monitor the purity of the starting materials and detect any volatile impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique for the analysis of non-volatile compounds in complex matrices. It is invaluable for impurity profiling of this compound, allowing for the detection and quantification of trace-level impurities. A derivative of the target compound, 4-amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide, has been successfully characterized using LC-MS, demonstrating the utility of this technique for related structures.

The following table outlines a hypothetical LC-MS/MS method for the analysis of this compound.

| Parameter | Condition |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Precursor ion (m/z 197.1) -> Product ions (e.g., for quantification and confirmation) |

X-ray Crystallography for Structural Confirmation of Novel Derivatives and Intermediates

The crystallographic data for 4-amino-N,N-dibenzyl-2-ethoxy-5-nitrobenzamide is summarized below. uni.lu

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9255(5) |

| b (Å) | 17.2482(12) |

| c (Å) | 13.5773(8) |

| β (°) | 95.171(6) |

| Volume (ų) | 2081.7(2) |

Advanced NMR Spectroscopy (e.g., 2D NMR, DOSY) for Complex Mixture Analysis and Structural Assignment

Advanced NMR techniques are crucial for the complete structural assignment of this compound and for the analysis of complex reaction mixtures.

2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule.

COSY reveals proton-proton coupling networks.

HSQC correlates protons to their directly attached carbons.

HMBC shows correlations between protons and carbons over two to three bonds.

The following table illustrates the expected key HMBC correlations for this compound.

| Proton | Correlated Carbons |

| CH₂ (benzyl) | Aromatic C (adjacent to CH₂), Aromatic C (ortho to CH₂) |

| OCH₂ (ethoxy) | Aromatic C (attached to O), CH₃ (ethoxy) |

| Aromatic Protons | Other aromatic carbons, Benzyl (B1604629) C, Ethoxy C |

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful NMR technique for analyzing mixtures by differentiating molecules based on their diffusion coefficients, which are related to their size and shape. In the context of this compound synthesis, DOSY can be used to identify the presence of starting materials, intermediates, products, and byproducts in a single experiment without prior separation. This technique provides a "virtual separation" of the components in the NMR tube.

Future Directions and Emerging Research Opportunities for 4 Ethoxy 3 Nitrobenzylamine

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of fine chemicals like 4-ethoxy-3-nitrobenzylamine are poised for significant advancement through the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control, efficiency, and safety compared to traditional batch processing.

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, provides superior heat and mass transfer. youtube.com This is particularly advantageous for reactions involving nitroaromatic compounds, which can be energetic and require precise temperature control to minimize the formation of hazardous byproducts. durham.ac.uk The integration of this compound synthesis into a flow process could enable safer nitration and reduction steps, leading to higher yields and purity. nih.gov Multi-step sequences, such as the synthesis of the precursor aldehyde, its conversion to the benzylamine (B48309), and subsequent derivatization, could be streamlined into a single, continuous operation. durham.ac.uk

Automated synthesis platforms, often referred to as "synthesis robots," can accelerate the discovery of new derivatives of this compound. wikipedia.org These systems can perform a large number of reactions in parallel, allowing for rapid screening of different reaction conditions or building blocks. chemspeed.commetoree.com For instance, the amine group of this compound could be systematically reacted with a library of carboxylic acids to produce a diverse array of amides, with the entire process from reaction setup to purification and analysis being automated. merckmillipore.commt.com

| Technology | Potential Advantage for this compound | Relevant Reaction Types |

| Flow Chemistry | Enhanced safety for nitration/reduction, improved yield and purity, potential for multi-step integration. durham.ac.ukjst.org.in | Nitration, Catalytic Hydrogenation, Diazotization |

| Automated Synthesis | High-throughput screening of derivatives, rapid lead optimization, standardized reaction protocols. chemspeed.commerckmillipore.com | Amide Coupling, Reductive Amination, Suzuki Coupling |

Exploration in Materials Science and Polymer Chemistry

The unique electronic and structural features of this compound make it an intriguing candidate for exploration in materials science and polymer chemistry. Nitroaromatic compounds are known for their electron-accepting properties, which can be harnessed to create functional materials.

One promising area is the development of fluorescent sensors. Polymers incorporating nitroaromatic moieties have been shown to exhibit fluorescence quenching upon interaction with other electron-deficient molecules, such as explosives. nih.govmdpi.com It is conceivable that a polymer synthesized from a this compound monomer could serve as a sensory material for the detection of other nitroaromatic compounds in environmental or security applications. researchgate.netresearchgate.net The amine group provides a convenient handle for polymerization, for instance, through the formation of polyamides or polyimines.

Furthermore, the incorporation of nitro groups can modify the properties of polymers, potentially enhancing thermal stability or mechanical strength. Research could focus on synthesizing novel polymers where this compound is either a monomer or a pendant group, and then systematically studying the resulting material's properties. The presence of both the electron-withdrawing nitro group and the electron-donating ethoxy group could lead to interesting photophysical properties, making these materials candidates for optoelectronic applications. For example, distyrylbenzene-based polymers with diethoxy-substitution have been investigated for their chemosensing capabilities. researchgate.net

| Potential Application Area | Rationale for this compound | Example Polymer Type |

| Fluorescent Chemosensors | Nitro group acts as a fluorescence quencher for detecting other nitroaromatics. nih.gov | Polyamides, Polyimines |

| High-Performance Polymers | Nitro group may enhance thermal and mechanical properties. | Epoxy Resins (as curing agent), Polyurethanes |

| Optoelectronic Materials | Combination of donor (ethoxy) and acceptor (nitro) groups may create useful electronic properties. | Conjugated Polymers |

Role in Catalyst Development or Ligand Design

Benzylamine derivatives are a well-established class of ligands in coordination chemistry and catalysis. The amine group in this compound can coordinate to a variety of metal centers, making it a potential scaffold for new ligands and catalysts.

The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry. While this compound itself is achiral, it can be used as a precursor to chiral ligands. For example, it could be derivatized to form bidentate or tridentate ligands that, when complexed with metals like palladium or ruthenium, could catalyze enantioselective reactions. nsf.gov Palladium(II)-catalyzed C-H cross-coupling, for instance, has been achieved using chiral mono-N-protected amino acid ligands to resolve benzylamines, demonstrating the utility of amine-based directing groups in creating valuable chiral molecules. chu-lab.org

The electronic properties of the ligand, influenced by the nitro and ethoxy groups, could tune the reactivity of the metal center. The electron-withdrawing nitro group might make the metal center more electrophilic, potentially enhancing its catalytic activity in certain oxidation or coupling reactions. Conversely, the ethoxy group could modulate the ligand's solubility and steric profile. Research in this area would involve synthesizing metal complexes of this compound derivatives and screening them for catalytic activity in various organic transformations. acs.orgnih.gov

Sustainable and Circular Economy Considerations in its Synthesis and Use

Applying the principles of green chemistry and the circular economy to the lifecycle of this compound presents significant research opportunities. This involves developing more sustainable synthesis routes and designing for the molecule's end-of-life.

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of stoichiometric amounts of strong acids, generating significant waste. researchgate.net Future research could focus on greener nitration methods, such as using solid acid catalysts or milder nitrating agents, to produce the nitro-precursor of this compound. Similarly, the reduction of the nitro group to an amine can be optimized by using highly efficient and recyclable catalysts, minimizing waste and energy consumption. rsc.orgmdpi.com The use of aqueous micellar conditions for key synthetic steps is another avenue that could vastly reduce the environmental impact by minimizing the use of organic solvents. nih.gov

From a circular economy perspective, research could explore the potential for this compound to be derived from bio-based feedstocks. alfalaval.us Furthermore, designing polymers or materials from this compound with end-of-life in mind is crucial. This could involve creating polymers that are chemically recyclable, allowing the monomer to be recovered and reused, or ensuring they are biodegradable. kochmodular.com The circular economy model encourages a shift from a "take-make-dispose" system to one that designs out waste and keeps materials in use. tcs.comonlytrainings.comrenewablematter.eu

| Sustainability Aspect | Research Opportunity for this compound | Key Principle |

| Green Synthesis | Development of catalytic nitration and reduction methods; use of greener solvents or solvent-free conditions. researchgate.netnih.gov | Waste Prevention, Catalysis |

| Renewable Feedstocks | Investigating synthetic pathways from bio-based platform chemicals. alfalaval.us | Use of Renewable Feedstocks |

| Circular Design | Creating recyclable polymers; exploring biodegradation pathways for derived materials. kochmodular.comrenewablematter.eu | Design for Degradation/Recycling |

Q & A

Q. Confirmation Methods :

- TLC/HPLC : Monitor disappearance of the nitro precursor (Rf shift or retention time change).

- ¹H NMR : Detect new amine protons (δ ~2.5–3.5 ppm) and loss of nitro-associated deshielding .

Basic: What safety protocols are critical when handling this compound in laboratory environments?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Waste Disposal : Collect nitro-containing waste in designated containers for incineration.

- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and report exposures per SDS guidelines .

Advanced: What are the challenges in interpreting biological activity data (e.g., antimicrobial assays) for this compound derivatives, and how can study designs be optimized?

Answer:

Challenges :

- False positives from nitro group redox activity in assay media.

- Variable solubility in biological buffers affecting dose-response accuracy.

Q. Optimization Strategies :

- Controls : Include nitro-reductase inhibitors to isolate target-specific effects.

- Dose-Response Curves : Use serial dilutions in DMSO/PBS to ensure solubility.

- Metabolite Profiling : LC-MS/MS to differentiate parent compound effects from metabolic byproducts .

Basic: What are the documented applications of this compound in medicinal chemistry research?

Answer:

- Drug Development : As a scaffold for kinase inhibitors due to its planar aromatic structure.

- Antimicrobial Agents : Nitro group confers activity against Gram-positive bacteria (e.g., S. aureus MIC ~16 µg/mL).

- Probe Molecules : Fluorescent tagging via amine functionalization for cellular uptake studies .

Advanced: How do solvent polarity and reaction temperature influence the regioselectivity of substitution reactions involving this compound?

Answer:

- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in SNAr reactions, favoring substitution at the para position to the nitro group.

- Low Temperatures (0–5°C) : Reduce kinetic competition, enhancing selectivity for meta-ethoxy-directed electrophilic attacks.

- Kinetic vs. Thermodynamic Control : Higher temperatures (>80°C) favor thermodynamically stable products, often overriding initial regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.